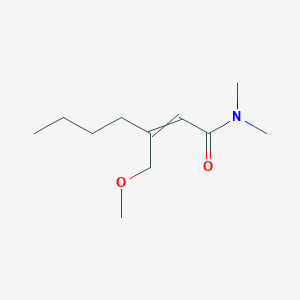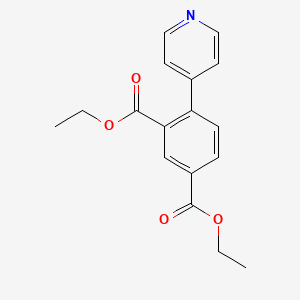
2-Furanpropanamide, 4-butyl-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furanpropanamide, 4-butyl-5-phenyl- is an organic compound that belongs to the class of amides It features a furan ring, a butyl chain, and a phenyl group, making it a compound of interest in various chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furanpropanamide, 4-butyl-5-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 4-butyl-5-phenylfuran-2-carboxylic acid with an appropriate amine under dehydrating conditions to form the amide bond. The reaction typically requires a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide linkage.
Industrial Production Methods: In an industrial setting, the production of 2-Furanpropanamide, 4-butyl-5-phenyl- may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The furan ring in 2-Furanpropanamide, 4-butyl-5-phenyl- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield reduced amide derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophilic reagents such as halogens, nitrating agents
Major Products Formed:
- Oxidized derivatives of the furan ring
- Reduced amide derivatives
- Substituted phenyl derivatives
Scientific Research Applications
2-Furanpropanamide, 4-butyl-5-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between amides and biological molecules.
Medicine: Research into potential pharmaceutical applications of 2-Furanpropanamide, 4-butyl-5-phenyl- is ongoing, with studies focusing on its potential as a therapeutic agent.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-Furanpropanamide, 4-butyl-5-phenyl- involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with various biological molecules, influencing their structure and function. The furan ring and phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 2-Furanpropanamide, 4-methyl-5-phenyl-
- 2-Furanpropanamide, 4-butyl-5-methyl-
- 2-Furanpropanamide, 4-butyl-5-ethyl-
Comparison: Compared to its similar compounds, 2-Furanpropanamide, 4-butyl-5-phenyl- stands out due to the presence of the butyl chain and phenyl group, which confer unique chemical properties The butyl chain increases the compound’s hydrophobicity, while the phenyl group enhances its ability to participate in aromatic interactions
Properties
CAS No. |
878559-32-1 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
3-(4-butyl-5-phenylfuran-2-yl)propanamide |
InChI |
InChI=1S/C17H21NO2/c1-2-3-7-14-12-15(10-11-16(18)19)20-17(14)13-8-5-4-6-9-13/h4-6,8-9,12H,2-3,7,10-11H2,1H3,(H2,18,19) |
InChI Key |
XARVRHLSRGPQFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(OC(=C1)CCC(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(Decan-2-ylidene)amino]oxy}(ethoxy)methanone](/img/structure/B14178884.png)
![4-[(4-Oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]butyl nitrate](/img/structure/B14178886.png)
![1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14178893.png)
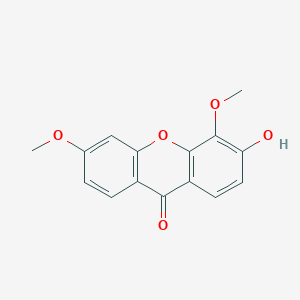
![(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14178914.png)
![3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14178917.png)
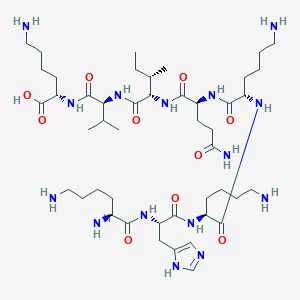
![{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14178925.png)
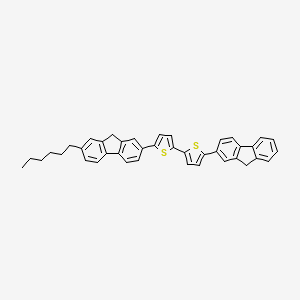
![1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14178956.png)
